4-Butoxy-3-chloro-5-ethoxybenzoic acid
Description
Contextualization of Halogenated Aryl Ether Carboxylic Acids in Organic Chemistry
4-Butoxy-3-chloro-5-ethoxybenzoic acid belongs to the class of halogenated aryl ether carboxylic acids. This classification signifies a benzoic acid core modified with both a halogen (chloro group) and ether linkages (butoxy and ethoxy groups). Aryl halides are a critical motif in synthetic chemistry, particularly as versatile partners in metal-mediated cross-coupling reactions that enable the construction of complex aromatic structures. princeton.edu
The synthesis and transformation of aryl carboxylic acids are topics of significant interest. Modern synthetic methods have been developed for the direct conversion of aryl carboxylic acids into valuable aryl halides through processes like decarboxylative halogenation. princeton.eduprinceton.edu These reactions, which can be catalyzed by transition metals like copper under photoredox conditions, provide pathways to generate aryl chlorides, bromides, iodides, and fluorides from abundant carboxylic acid precursors. princeton.eduresearchgate.net Such methods represent an attractive strategy for installing halogen atoms with high site-specificity, a crucial step in building complex molecules. princeton.edu The presence of ether groups on the aromatic ring can influence the electronic properties and reactivity of the molecule, thereby affecting its synthetic accessibility and potential applications.
Significance of Benzoic Acid Scaffolds in Medicinal and Agrochemical Research
The benzoic acid (BA) scaffold is of paramount importance in both medicinal and agrochemical research due to its prevalence in bioactive molecules. benthamscience.com In medicinal chemistry, the BA moiety is a key component in numerous natural products, including vanillin, gallic acid, and syringic acid, and serves as a foundational structure for a multitude of synthetic drugs. preprints.orgresearchgate.net Its ability to act as a pharmacophore—the essential part of a molecule responsible for its biological activity—has led to its incorporation into drugs with diverse therapeutic actions. Examples include diuretics like furosemide, analgesics, and anticancer agents such as bexarotene. preprints.orgresearchgate.net Researchers have identified various substituted benzoic acid derivatives as potent inhibitors of specific biological targets, such as protein phosphatases, which have therapeutic potential against cancer. nih.gov
In the field of agrochemicals, halogenated carboxylic acids are utilized in the production of herbicides. wikipedia.org For instance, chloroacetic acid is a precursor to several phenoxy herbicides, and 2,2-Dichloropropionic acid (Dalapon) is itself an herbicide. wikipedia.org The structural features of this compound—a halogenated and ether-substituted aromatic ring—are consistent with motifs often explored in the design of new biologically active agents for both pharmaceutical and agricultural applications.
Overview of Research Directions for this compound and Related Structures
Direct research on this compound is not extensively documented in publicly available literature. However, research directions can be inferred from studies on structurally related compounds and the broader class of substituted benzoic acids. The primary focus for a molecule of this type would likely be its synthesis and subsequent evaluation for biological activity.
The synthesis of polysubstituted aromatic compounds often requires multi-step procedures. For example, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, another key intermediate for antimicrobial drugs, has been achieved through a sequence involving nitration, esterification, reduction, diazotization, and hydrolysis. researchgate.net A similar strategic approach would be necessary to construct the 3-chloro-4-butoxy-5-ethoxy substitution pattern on the benzoic acid ring.
Given the established importance of the benzoic acid scaffold, a key research direction would be the exploration of this compound's potential as a lead structure in drug discovery or agrochemical development. Its structural similarity to compounds like 4-butoxy-3-chloro-5-methoxybenzoic acid suggests an interest in this particular substitution pattern. scbt.comuni.lu Research would likely involve screening for various biological activities, such as anticancer, antimicrobial, or herbicidal properties. The combination of lipophilic alkoxy groups (butoxy and ethoxy) and the electron-withdrawing chloro group provides a unique set of properties that could be exploited to interact with specific biological targets.
Physicochemical Data for this compound and a Related Compound
The following table presents predicted physicochemical properties for the target compound and a structurally similar analog.
| Property | This compound | 4-Butoxy-3-chloro-5-methoxybenzoic acid |
| Molecular Formula | C13H17ClO4 uni.lu | C12H15ClO4 uni.lu |
| Monoisotopic Mass | 272.08154 Da uni.lu | 258.0659 Da uni.lu |
| Predicted XlogP | 3.6 uni.lu | 3.3 uni.lu |
| Predicted CCS ([M+H]+, Ų) | 157.5 uni.lu | 152.8 uni.lu |
| Predicted CCS ([M-H]-, Ų) | 160.0 uni.lu | 155.5 uni.lu |
Data sourced from PubChemLite. These are computationally predicted values.
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-3-chloro-5-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-3-5-6-18-12-10(14)7-9(13(15)16)8-11(12)17-4-2/h7-8H,3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSHBAGQRADQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Butoxy 3 Chloro 5 Ethoxybenzoic Acid
Strategies for the Construction of the 4-Butoxy-3-chloro-5-ethoxybenzoic Acid Core
The assembly of the this compound framework is centered around the functionalization of a benzoic acid derivative. The key challenges lie in the regioselective introduction of the substituents in the correct orientation on the aromatic ring.
Functionalization Pathways for Benzoic Acid Derivatives
The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of corresponding alkylbenzenes. However, for a highly substituted target like this compound, a more practical approach involves the sequential functionalization of a readily available benzoic acid precursor. A plausible starting material for this synthesis is 3,5-dihydroxybenzoic acid, which is commercially available and provides the necessary oxygenation pattern. The hydroxyl groups can then be selectively modified after the introduction of the chloro substituent.
Regioselective Introduction of Halogen Substituents on the Aromatic Ring
The introduction of a chlorine atom at the 3-position of the benzoic acid ring is a critical step. The directing effects of the existing substituents on the ring will govern the position of chlorination. Starting with 3,5-dihydroxybenzoic acid, electrophilic chlorination would likely lead to substitution at the 2, 4, or 6 positions due to the ortho- and para-directing nature of the hydroxyl groups. Therefore, a more controlled strategy would be necessary. One potential route involves the protection of the hydroxyl groups, followed by a directed ortho-metalation and subsequent reaction with a chlorinating agent to achieve the desired regioselectivity. Alternatively, the chlorination could be performed on a precursor molecule where the directing groups favor substitution at the desired position.
Etherification Reactions for Butoxy and Ethoxy Group Incorporation
The introduction of the butoxy and ethoxy groups is typically achieved through etherification reactions, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., butyl bromide and ethyl bromide).
A significant challenge in the synthesis of this compound is the selective and stepwise etherification of the two hydroxyl groups of a 3,5-dihydroxybenzoic acid derivative. To achieve this, one hydroxyl group would need to be selectively protected, allowing the other to be alkylated. Following the first etherification, the protecting group would be removed, and the second hydroxyl group would then be alkylated with the other alkyl halide. The choice of protecting group and the reaction conditions for each etherification step are crucial for achieving a high yield of the desired product.
Table 1: Potential Stepwise Etherification Strategy
| Step | Reaction | Reagents and Conditions | Intermediate |
| 1 | Protection | Selective protection of one hydroxyl group | Monoprotected dihydroxybenzoic acid derivative |
| 2 | First Etherification | Base (e.g., NaH), Butyl bromide or Ethyl bromide | Mono-etherified, mono-protected derivative |
| 3 | Deprotection | Removal of the protecting group | Mono-etherified, mono-hydroxy derivative |
| 4 | Second Etherification | Base (e.g., NaH), Ethyl bromide or Butyl bromide | 4-Butoxy-5-ethoxybenzoic acid derivative (pre-chlorination) |
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic organic chemistry offers more advanced and efficient methods for the construction of complex molecules like this compound, often involving transition-metal catalysis.
Transition-Metal Catalyzed Coupling Reactions for Aryl Ether Formation
Transition-metal catalyzed reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have been adapted for the formation of aryl ethers. wikipedia.org These reactions typically involve a copper or palladium catalyst to couple an aryl halide with an alcohol. In the context of synthesizing this compound, a dihydroxy-chlorobenzoic acid intermediate could be subjected to a stepwise or a one-pot, two-step coupling with butanol and ethanol (B145695) in the presence of a suitable catalyst and ligands. The success of this approach would depend on the ability to control the regioselectivity of the etherification of the two non-equivalent hydroxyl groups.
Table 2: Comparison of Etherification Methods
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | None (base promoted) | Strong base, alkyl halide | Well-established, versatile | Requires stoichiometric base, potential for elimination side reactions |
| Ullmann Condensation | Copper | High temperatures, polar solvents | Good for electron-deficient aryl halides | Harsh reaction conditions, stoichiometric copper often required in older methods |
| Buchwald-Hartwig Coupling | Palladium | Mild temperatures, various ligands | High functional group tolerance, catalytic | Catalyst and ligand cost, sensitivity to air and moisture |
Development of Novel Synthetic Routes to this compound
One hypothetical advanced route could start from a precursor that already contains the butoxy and ethoxy groups in the desired positions, followed by a late-stage chlorination and carboxylation. For instance, starting from 1,3-dibromo-5-nitrobenzene, sequential nucleophilic aromatic substitution with sodium butoxide and sodium ethoxide, followed by reduction of the nitro group, Sandmeyer reaction to introduce the chloro group, and finally carboxylation could be a potential, albeit challenging, pathway. The feasibility of such a route would depend on the relative reactivity of the different positions on the aromatic ring at each step.
Further research and development in the area of regioselective functionalization of polysubstituted aromatic compounds will be instrumental in devising more elegant and practical syntheses of this compound and its analogs.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The efficient and scalable synthesis of this compound is crucial for its availability in academic and industrial research. The optimization of reaction conditions is a key aspect of achieving high yields and purity, which directly impacts the economic and environmental viability of the synthesis. Generally, the synthesis of alkoxy-substituted benzoic acids involves several steps, including etherification and oxidation, where careful control of parameters like temperature, solvent, and catalysts is essential.
For the etherification step, which introduces the butoxy and ethoxy groups, the choice of base and solvent system can significantly influence the reaction's outcome. Stronger bases might lead to faster reaction times, but they can also promote side reactions. The temperature is another critical factor; higher temperatures can increase the reaction rate but may also lead to decomposition of reactants or products. Phase-transfer catalysts are often employed in industrial settings to facilitate the reaction between reactants in different phases, leading to improved yields and milder reaction conditions.
The oxidation of an alkylbenzene precursor to the final carboxylic acid is a common final step. The selection of the oxidizing agent is paramount; while strong oxidants like potassium permanganate (B83412) are effective, they can generate significant waste. Catalytic oxidation methods using more environmentally benign oxidants like oxygen or hydrogen peroxide are often preferred for scalable syntheses. Optimizing factors such as catalyst loading, reaction time, and temperature is necessary to maximize the conversion and selectivity towards the desired benzoic acid derivative.
Below are illustrative tables representing typical optimization studies for key transformations in the synthesis of compounds structurally related to this compound.
Table 1: Illustrative Optimization of Williamson Ether Synthesis
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 78 |
| 2 | NaH | THF | 65 | 6 | 85 |
| 3 | Cs₂CO₃ | Acetonitrile (B52724) | 75 | 8 | 92 |
| 4 | K₂CO₃ / TBAB | Toluene/H₂O | 90 | 5 | 95 |
DMF: Dimethylformamide, THF: Tetrahydrofuran, TBAB: Tetrabutylammonium bromide. This data is representative of typical optimization studies.
Table 2: Illustrative Optimization of Alkylbenzene Oxidation| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | KMnO₄ | None | Water/Pyridine | 100 | 70 |
| 2 | O₂ | Co(OAc)₂/Mn(OAc)₂ | Acetic Acid | 120 | 88 |
| 3 | H₂O₂ | Ru/C | Ethyl Acetate | 80 | 93 |
| 4 | O₂ | N-Hydroxyphthalimide | Acetonitrile | 100 | 90 |
This data is representative of typical optimization studies.
Through such systematic optimization, robust and high-yielding synthetic routes can be developed, ensuring the availability of this compound for further investigation.
Synthesis of Structural Analogs and Isomers for Comparative Academic Investigation
To understand the structure-activity relationship (SAR) and to fine-tune the properties of this compound, the synthesis of structural analogs and isomers is a common practice in medicinal chemistry and materials science. These investigations allow researchers to probe the importance of each structural component of the molecule.
Systematic Variation of Alkoxy Chain Lengths and Branching
The lengths and branching of the alkoxy chains at the C4 and C5 positions can significantly impact the lipophilicity, solubility, and steric profile of the molecule. By systematically replacing the butoxy and ethoxy groups with other alkoxy groups (e.g., methoxy, propoxy, isopropoxy, or pentoxy), researchers can create a library of analogs. These are typically synthesized using similar etherification strategies as for the parent compound, by reacting a dihydroxybenzoic acid precursor with the corresponding alkyl halides. The resulting analogs are then compared to the parent compound to determine the effects of these modifications.
Table 3: Examples of Analogs with Varied Alkoxy Chains
| R1 (C4-position) | R2 (C5-position) |
| -OCH₃ | -OCH₂CH₃ |
| -O(CH₂)₂CH₃ | -OCH₂CH₃ |
| -O(CH₂)₃CH₃ | -O(CH₂)₂CH₃ |
| -OCH(CH₃)₂ | -OCH₂CH₃ |
Exploration of Halogen Position Isomers on the Aromatic Ring
Table 4: Potential Halogen Positional Isomers
| Halogen Position |
| 2-chloro |
| 3-chloro |
| 6-chloro |
Synthesis of Carboxylic Acid Bioisosteres and Derivatives
The carboxylic acid group is often a key pharmacophore, but it can also contribute to undesirable properties like poor membrane permeability or rapid metabolism. nih.govresearchgate.netresearchgate.net Replacing the carboxylic acid with a bioisostere—a group with similar physicochemical properties—is a common strategy in drug design. nih.govhyphadiscovery.com Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. nih.govresearchgate.net The synthesis of these derivatives typically involves activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with the appropriate nucleophile. Additionally, simple derivatives like esters and amides can be prepared to study the impact of modifying the carboxylic acid group.
Table 5: Common Carboxylic Acid Bioisosteres and Derivatives
| Derivative Type | Functional Group |
| Ester (Methyl) | -COOCH₃ |
| Amide | -CONH₂ |
| Tetrazole | -CN₄H |
| Hydroxamic Acid | -CONHOH |
| Sulfonamide | -SO₂NH₂ |
The systematic synthesis and evaluation of these analogs and isomers are crucial for developing a comprehensive understanding of the chemical space around this compound.
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry is a critical tool for the initial characterization of a compound, offering the ability to determine its elemental composition with a high degree of accuracy.
Precise Mass Determination and Elemental Composition Verification
The molecular formula of 4-Butoxy-3-chloro-5-ethoxybenzoic acid is C₁₃H₁₇ClO₄. The theoretical monoisotopic mass of this compound is calculated to be 272.08154 Da. chemicalbook.com In a typical HRMS experiment, a sample of the compound is ionized, commonly through electrospray ionization (ESI), and the resulting ions are guided into a mass analyzer capable of high-resolution measurements, such as a time-of-flight (TOF) or Orbitrap analyzer.
The instrument measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. For this compound, the protonated molecule, [M+H]⁺, would be expected at an m/z of 273.08882. chemicalbook.com The high precision of this measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern, with the [M+2]+ peak (containing ³⁷Cl) appearing at approximately one-third the intensity of the molecular ion peak (containing ³⁵Cl). The verification of the experimental mass to within a few parts per million (ppm) of the theoretical mass provides strong evidence for the proposed molecular formula.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 273.08882 |
| [M+Na]⁺ | 295.07076 |
| [M-H]⁻ | 271.07426 |
| [M+NH₄]⁺ | 290.11536 |
This table is based on predicted data. chemicalbook.com
Investigation of Fragmentation Pathways and Structural Insights
Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the molecule.
For this compound, several key fragmentation pathways can be anticipated. A common fragmentation for benzoic acids is the loss of the carboxylic acid group as CO₂ (44 Da) or the entire carboxyl radical (•COOH, 45 Da). Another expected fragmentation is the cleavage of the ether linkages. The butoxy group may undergo cleavage to lose butene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, or the butyl radical (•C₄H₉, 57 Da). Similarly, the ethoxy group can be lost as ethene (C₂H₄, 28 Da) or an ethyl radical (•C₂H₅, 29 Da). The precise masses of these fragment ions, as determined by HRMS, would further corroborate the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and stereochemistry of the molecule. While experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be made based on established principles and data from analogous structures.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the protons of the butoxy and ethoxy side chains, and the carboxylic acid proton.
The two protons on the aromatic ring are chemically equivalent due to the symmetry of the substitution pattern and would therefore appear as a singlet. The electron-donating alkoxy groups and the electron-withdrawing chlorine and carboxylic acid groups would influence the chemical shift of this singlet, which is expected to appear in the range of 7.0-7.5 ppm.
The ethoxy group would give rise to a triplet for the methyl protons (CH₃) at approximately 1.4 ppm, coupled to the methylene (B1212753) protons, and a quartet for the methylene protons (OCH₂) at around 4.1 ppm. The butoxy group would show a more complex pattern: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂) at approximately 4.0 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | s (2H) |
| OCH₂(ethoxy) | ~4.1 | q (2H) |
| CH₃(ethoxy) | ~1.4 | t (3H) |
| OCH₂(butoxy) | ~4.0 | t (2H) |
| OCH₂CH₂ (butoxy) | ~1.8 | quin (2H) |
| CH₂CH₂ CH₃(butoxy) | ~1.5 | sex (2H) |
| CH₃(butoxy) | ~0.9 | t (3H) |
s = singlet, t = triplet, q = quartet, quin = quintet, sex = sextet, br = broad. This table is based on predicted data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals are expected due to molecular symmetry (the two aromatic carbons bearing a proton are equivalent, as are the two aromatic carbons attached to the alkoxy groups).
The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 100 and 160 ppm. The carbon attached to the carboxylic acid group (C1) and the carbon bearing the chlorine atom (C3/C5) would be downfield, while the carbons attached to the oxygen atoms of the alkoxy groups (C4) would be further downfield due to the deshielding effect of oxygen. The carbons of the butoxy and ethoxy chains will appear in the upfield region of the spectrum, generally below 80 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 175 |
| C-Cl | 125 - 135 |
| C-O (aromatic) | 150 - 160 |
| C-H (aromatic) | 110 - 120 |
| C-COOH (aromatic) | 120 - 130 |
| OC H₂(ethoxy) | 60 - 70 |
| C H₃(ethoxy) | 10 - 20 |
| OC H₂(butoxy) | 65 - 75 |
| OCH₂C H₂(butoxy) | 30 - 40 |
| CH₂C H₂CH₃(butoxy) | 15 - 25 |
| C H₃(butoxy) | 10 - 20 |
This table is based on predicted data.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the connectivity within the ethoxy and butoxy chains by showing cross-peaks between adjacent methylene and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals with their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons). For example, correlations would be expected from the aromatic protons to the carbonyl carbon and the carbons of the alkoxy groups, confirming the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is important for determining stereochemistry and conformation. In this case, NOESY could show correlations between the aromatic protons and the protons of the alkoxy groups, providing information about the preferred conformation of the side chains relative to the aromatic ring.
Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of the chemical structure of this compound can be achieved.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,5-dichloro-4-methoxybenzoic acid |
| 4-N-butoxybenzoic acid |
Advanced Chromatographic Separations for Purity Assessment and Isolation
The purity of a chemical compound is a critical parameter in chemical research, influencing its physical, chemical, and biological properties. Advanced chromatographic techniques are indispensable for the qualitative and quantitative assessment of purity, as well as for the isolation of the compound of interest from unreacted starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for isolating the main component.
For the analytical assessment of this compound, a reversed-phase HPLC method would typically be employed. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure the benzoic acid is in its protonated form, leading to sharper peaks and better retention.
A gradient elution, where the composition of the mobile phase is changed over time, would likely be optimal for separating the target compound from a range of potential impurities with varying polarities. Detection is commonly performed using a UV-Vis detector, as the benzene ring in the molecule will absorb UV light at a specific wavelength.
For the isolation of larger quantities of this compound, preparative HPLC is utilized. This technique operates on the same principles as analytical HPLC but employs larger columns and higher flow rates to handle greater sample loads. The goal of preparative HPLC is to isolate the desired compound with a high degree of purity. Fractions are collected as they elute from the column, and those containing the pure compound are combined.
Hypothetical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
While HPLC is well-suited for the analysis of the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could include residual solvents from the synthesis or volatile byproducts.
For GC-MS analysis, the sample is typically dissolved in a suitable solvent and injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample, and the volatile components are separated as they travel through the GC column, which contains a stationary phase. The separation is based on the different boiling points and affinities of the compounds for the stationary phase.
As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and then separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a library of known spectra.
Due to the carboxylic acid group, derivatization of this compound might be necessary to increase its volatility and thermal stability for GC-MS analysis. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a less polar and more volatile trimethylsilyl (B98337) group.
Hypothetical GC-MS Parameters for Volatile Impurity Profiling of this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 40-550 amu |
| Ionization Mode | Electron Ionization (EI) |
Computational Chemistry and Theoretical Modeling of 4 Butoxy 3 Chloro 5 Ethoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
The first step in the computational study of 4-butoxy-3-chloro-5-ethoxybenzoic acid involves optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are commonly employed for this purpose. researchgate.netresearchgate.net The geometry optimization process systematically alters the positions of the atoms until the configuration with the minimum energy is found.
For this molecule, the central benzene (B151609) ring is expected to be largely planar. However, the substituents—the butoxy group, the ethoxy group, the chlorine atom, and the carboxylic acid group—introduce conformational flexibility. The orientations of the butoxy and ethoxy chains, as well as the rotation around the C-C bond connecting the carboxylic acid to the ring, are of particular interest. DFT calculations can identify the lowest energy conformers by exploring these rotational possibilities. The presence of bulky alkoxy groups adjacent to the chloro and carboxylic acid groups can lead to steric hindrance, influencing the preferred dihedral angles. Studies on similar substituted benzoic acids have shown that such steric effects can play a significant role in the molecule's final conformation. nih.gov
Illustrative Geometrical Parameters: The following table presents hypothetical, yet plausible, optimized geometrical parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(ring)-Cl | 1.75 Å |
| Bond Length | C(ring)-C(acid) | 1.49 Å |
| Bond Length | C(acid)=O | 1.22 Å |
| Bond Length | C(acid)-OH | 1.35 Å |
| Bond Length | C(ring)-O(butoxy) | 1.37 Å |
| Bond Length | C(ring)-O(ethoxy) | 1.37 Å |
| Bond Angle | Cl-C(ring)-C(ring) | 119.5° |
| Bond Angle | C(ring)-C(ring)-C(acid) | 120.5° |
| Dihedral Angle | C(ring)-C(ring)-C(acid)=O | ~20° |
| Dihedral Angle | C(ring)-O-C-C (ethoxy) | ~180° (anti) |
| Dihedral Angle | C(ring)-O-C-C (butoxy) | ~180° (anti) |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. Actual values would require specific computation for this molecule.
Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties that are crucial for understanding the molecule's reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary importance. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a high negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and alkoxy groups, indicating these are sites susceptible to electrophilic attack. Conversely, the acidic proton of the carboxyl group would exhibit a high positive potential (blue), marking it as the primary site for deprotonation.
Illustrative Electronic Properties:
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
Note: The data in this table is illustrative and represents typical values for a substituted aromatic acid. Actual values would require specific computation.
Quantum chemical calculations can also predict spectroscopic properties, which can be invaluable for identifying and characterizing the molecule. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework.
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the aromatic protons would have distinct shifts depending on their position relative to the electron-withdrawing chlorine atom and the electron-donating alkoxy groups. The protons on the butoxy and ethoxy chains would also show characteristic shifts based on their distance from the electronegative oxygen atoms. Comparing these calculated shifts with experimental NMR data can help confirm the molecular structure and assign the observed spectral peaks. Theoretical studies on substituted benzoic acids have demonstrated a good correlation between calculated and experimental NMR data. ucl.ac.uk
Illustrative Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic (C=O) | ~170 |
| C-COOH | ~125 |
| C-Cl | ~130 |
| C-O(butoxy) | ~152 |
| C-O(ethoxy) | ~150 |
| Aromatic CH | ~105 - 115 |
| O-C H₂ (Butoxy) | ~70 |
| O-C H₂ (Ethoxy) | ~65 |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. Actual values would require specific computation.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD uses classical mechanics to simulate the movements of atoms and molecules, providing insights into conformational changes and interactions with the environment.
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can model the molecule in an explicit solvent box (e.g., water, chloroform, or dimethyl sulfoxide) to study these interactions. The simulation tracks the trajectory of the molecule and surrounding solvent molecules over time.
Analysis of these trajectories can reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. In a polar solvent like water, water molecules would be expected to form hydrogen bonds with the carboxylic acid group.
Conformational Dynamics: How the flexible butoxy and ethoxy side chains move and fold in different solvents. The presence of solvent can stabilize certain conformations over others.
Dimerization: Benzoic acids are known to form hydrogen-bonded dimers, especially in non-polar solvents. researchgate.net MD simulations can investigate the stability of these dimers and the dynamics of their formation and dissociation in various environments.
The flexibility of the butoxy and ethoxy side chains means the molecule can adopt numerous conformations. MD simulations are an excellent tool for sampling this conformational space to identify the most frequently occurring and energetically favorable shapes.
Furthermore, specialized simulation techniques, such as umbrella sampling or steered MD, can be used to calculate the energy barriers associated with rotation around specific bonds. For this compound, key rotational barriers would include:
Rotation around the C(ring)-O bonds of the alkoxy groups.
Rotation around the C-O, C-C bonds within the alkoxy chains.
Rotation of the carboxylic acid group relative to the benzene ring.
Understanding these energy barriers is crucial for describing the molecule's flexibility and the rate at which it can transition between different conformational states.
Illustrative Rotational Energy Barriers:
| Rotatable Bond | Predicted Energy Barrier (kcal/mol) |
| C(ring)-COOH | 3 - 5 |
| C(ring)-O(ethoxy) | 2 - 4 |
| O-C (Ethoxy) | 2.5 - 3.5 |
| C(ring)-O(butoxy) | 2 - 4 |
| O-C (Butoxy) | 2.5 - 3.5 |
| C-C bonds (Butoxy) | 3 - 4 |
Note: The data in this table is illustrative and represents typical energy barriers for bond rotations in organic molecules. Actual values would require specific computation.
Mechanistic Investigations of Biological Activities in Vitro Research
Evaluation of Receptor Binding and Activation Mechanisms (In Vitro)
In the realm of in vitro research, the direct interaction of 4-Butoxy-3-chloro-5-ethoxybenzoic acid with specific receptors has not been a primary focus of published studies. However, analysis of structurally similar compounds provides a framework for understanding its potential activities.
Retinoic Acid Receptor Alpha (RARα) Agonism and Antagonism at the Molecular Level
There is no direct evidence in the reviewed literature to classify this compound as either an agonist or an antagonist of the Retinoic Acid Receptor Alpha (RARα). Research on related substituted benzoic acid derivatives has shown that modifications to the substituent groups can significantly influence activity at RAR isoforms. For instance, compounds with a benzamido linkage, such as 4-(3,5-dichloro-4-ethoxybenzamido) benzoic acid, have been identified as RARα agonists. nih.gov Similarly, derivatives of 4-(3-chloro-4,5-dialkoxybenzamido) benzoic acid have also demonstrated RARα agonist properties. nih.gov These findings suggest that the substituted benzoic acid scaffold can be a key pharmacophore for RARα interaction. However, without specific experimental data for this compound, its effect on RARα remains speculative.
Detailed Studies of Ligand-Receptor Interaction Dynamics and Specificity
Detailed studies elucidating the specific binding mode, interaction dynamics, and specificity of this compound with any receptor are not available in the current body of scientific literature. Understanding these dynamics would require experimental techniques such as X-ray crystallography of the ligand-receptor complex, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling. Such studies are crucial for determining the precise molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern binding affinity and functional activity.
Enzyme Modulation and Inhibitory Mechanisms (In Vitro)
The potential for this compound to act as an enzyme inhibitor has not been a subject of significant investigation.
Glutaminyl Cyclase (QC) Inhibition and Kinetic Characterization
There are no available studies that report the inhibitory activity of this compound against Glutaminyl Cyclase (QC). Kinetic characterization, which would involve determining parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), has not been performed for this compound with respect to QC.
Elucidation of Enzyme-Inhibitor Complex Formation and Active Site Interactions
In the absence of any demonstrated inhibitory activity against a specific enzyme, there have been no studies to elucidate the formation of an enzyme-inhibitor complex involving this compound. Structural biology techniques would be necessary to understand the interactions within the active site of an enzyme.
Influence on Cellular Pathways and Signaling Cascades (In Vitro Models)
Research detailing the effects of this compound on cellular pathways and signaling cascades in in vitro models is not present in the available scientific literature. Such investigations would typically involve cell-based assays to measure changes in protein expression, phosphorylation events, or reporter gene activity to understand the downstream consequences of target engagement.
Investigation of Gene Expression Modulation in Cell Culture Systems
No published studies were found that investigate the effects of this compound on gene expression in any cell culture system.
Mechanistic Effects on Cellular Differentiation and Proliferation Pathways
There is no available research detailing the mechanistic effects of this compound on cellular differentiation or proliferation pathways.
Structure-Activity Relationship (SAR) Derivation for Biological Targets
Rational Design of Analogs for SAR Studies Based on In Vitro Data
As there is no available in vitro data for this compound, no rational design of analogs for SAR studies has been reported.
Computational SAR Modeling for Predictive Biological Activity
No computational SAR modeling studies for this compound have been published.
Agrochemical Target Interactions and Mechanism of Action (In Vitro)
Disruption of Plant Hormonal Pathways (e.g., Auxin Metabolism) in Plant Cell Cultures
There is no research available on the effects of this compound on plant hormonal pathways, such as auxin metabolism, in plant cell cultures. While some substituted benzoic acids are known to have effects on plant hormones, these findings cannot be specifically attributed to the compound . nih.govcambridge.orgcambridge.org
Molecular Basis of Herbicidal Action for Related Compounds
The herbicidal activity of compounds structurally related to this compound, which are primarily substituted benzoic acids, is predominantly attributed to their function as synthetic auxins. This class of herbicides mimics the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth, which ultimately results in plant death. The molecular mechanism of this action involves the specific interaction with the auxin signaling pathway, a central regulatory system in plants.
At the core of this pathway are the F-box proteins known as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFBs), which function as auxin co-receptors. In the presence of auxin or a synthetic auxin-like herbicide, a receptor complex is formed between the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event acts as a "molecular glue," stabilizing the interaction between these two proteins.
The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Subsequently, the ubiquitinated Aux/IAA protein is degraded by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, thereby activating or repressing their transcription. The uncontrolled activation of these genes leads to a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant mortality.
The herbicidal efficacy of substituted benzoic acids is highly dependent on the nature and position of the substituents on the benzoic acid ring. These structural features influence the binding affinity of the molecule to the TIR1/AFB receptors. For instance, the presence of specific halogen and alkoxy groups can significantly impact the molecule's electronic and steric properties, which in turn affects its ability to fit into the auxin-binding pocket of the receptor and stabilize the interaction with the Aux/IAA co-receptor.
In vitro studies have been instrumental in elucidating the structure-activity relationships of these compounds. By employing techniques such as receptor binding assays and physiological response assays (e.g., root growth inhibition), researchers can quantify the biological activity of different substituted benzoic acids. This data provides valuable insights into the molecular requirements for potent herbicidal action.
The following table presents in vitro data on the relative auxin activity of various substituted benzoic acids, demonstrating the influence of different substitution patterns on their biological efficacy. The data is derived from classic bioassays that measure the physiological response of plant tissues to these compounds, which serves as a proxy for their interaction with the auxin signaling pathway.
| Compound | Substitution Pattern | Relative Auxin Activity |
|---|---|---|
| 2,3-Dichlorobenzoic acid | Cl at C2, C3 | Low |
| 2,4-Dichlorobenzoic acid | Cl at C2, C4 | Moderate |
| 2,5-Dichlorobenzoic acid | Cl at C2, C5 | High |
| 2,6-Dichlorobenzoic acid | Cl at C2, C6 | Inactive |
| 3,4-Dichlorobenzoic acid | Cl at C3, C4 | Low |
| 3,5-Dichlorobenzoic acid | Cl at C3, C5 | Moderate |
| 2,3,5-Trichlorobenzoic acid | Cl at C2, C3, C5 | High |
| 2,3,6-Trichlorobenzoic acid | Cl at C2, C3, C6 | Very High |
| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | Cl at C3, C6; OCH3 at C2 | Very High |
Q & A
Q. How can researchers optimize the synthesis of 4-butoxy-3-chloro-5-ethoxybenzoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and catalyst selection. For example, regioselective alkylation of hydroxybenzoic acid derivatives (e.g., ethylation or butylation) can be achieved using phase-transfer catalysts or inert atmospheres to minimize side reactions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures enhances purity. Analytical validation using HPLC (≥95% purity) and NMR (to confirm substitution patterns) is critical .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and assess steric effects from bulky alkoxy groups (e.g., butoxy vs. ethoxy) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities.
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions for structural validation, particularly for chiral intermediates .
Q. How does the solubility profile of this compound influence its applications in biological assays?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) facilitates in vitro assays, while low aqueous solubility may necessitate derivatization (e.g., sodium salt formation). Pre-formulation studies should assess pH-dependent solubility (e.g., buffered solutions from pH 2–8) and stability in biological matrices . Use surfactants like Tween-80 for in vivo studies to enhance bioavailability .
Q. What are the key considerations for screening the biological activity of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Dopamine/Serotonin Receptor Binding : Radioligand displacement assays (e.g., H-spiperone for D2 receptors) using HEK293 cells expressing cloned receptors .
- Enzyme Inhibition : Kinetic assays measuring IC values against enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), given the anti-inflammatory potential of substituted benzoic acids .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during electrophilic substitution reactions on this compound?
- Methodological Answer : Regioselectivity is influenced by electron-donating groups (e.g., alkoxy) and steric hindrance. Computational tools (DFT calculations) predict reactive sites, while experimental validation uses directing groups (e.g., nitro for meta-substitution). For example, nitration at the 5-position can be achieved using fuming HNO/HSO under controlled temperatures (0–5°C) .
Q. What strategies are effective for identifying and characterizing metabolites of this compound in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and NADPH to simulate Phase I metabolism. Detect metabolites via LC-MS/MS with fragmentation patterns (e.g., demethylation or hydroxylation) .
- Stable Isotope Labeling : Use C-labeled analogs to trace metabolic pathways.
- In Silico Prediction : Tools like MetaSite predict probable metabolic sites based on molecular descriptors .
Q. How do structural modifications (e.g., halogen substitution) impact the receptor binding affinity of this compound derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying halogens (Cl, Br, F) at the 3-position and measure binding affinity via surface plasmon resonance (SPR) or fluorescence polarization. For example, chloro substituents enhance hydrophobic interactions with D2 receptors, while fluoro analogs improve metabolic stability .
- Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock Vina to rationalize affinity differences .
Q. What experimental approaches mitigate degradation of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation products via UPLC-QTOF. Common degradation pathways include hydrolysis of the ester group or oxidation of the alkoxy chain .
- Lyophilization : Improve long-term stability by lyophilizing the compound in amber vials under argon.
- Antioxidants : Add butylated hydroxytoluene (BHT) to solutions to prevent radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
